VY-3-135
Overview
Description
VY-3-135 is a potent, orally active, and stable inhibitor of acetyl-coenzyme A synthetase 2 (ACSS2). It is known for its specificity towards ACSS2 among the acetyl-coenzyme A synthetase family of enzymes, without inhibiting ACSS1 or ACSS3 . This compound has shown significant potential in the research of breast cancer due to its ability to inhibit ACSS2-dependent fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VY-3-135 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the purity and yield of the compound. The production process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: VY-3-135 primarily undergoes inhibition reactions where it acts as a transition-state mimetic to block ACSS2 activity . It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and specific temperature and pressure conditions .
Major Products: The major product formed from the reactions involving this compound is the inhibited form of ACSS2, which leads to the suppression of fatty acid metabolism in cancer cells .
Scientific Research Applications
VY-3-135 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ACSS2 and its effects on fatty acid metabolism . In biology and medicine, this compound is used in cancer research, particularly in the study of breast cancer, where it has shown potential in inhibiting tumor growth . In the industry, this compound is used in the development of new therapeutic agents targeting ACSS2 .
Mechanism of Action
VY-3-135 exerts its effects by inhibiting the activity of ACSS2, an enzyme that converts acetate to acetyl-coenzyme A (acetyl-CoA). This inhibition disrupts the fatty acid metabolism in cancer cells, leading to the suppression of tumor growth . The molecular targets of this compound include the active site of ACSS2, where it mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds:
- VY-3-249: Another ACSS2 inhibitor, but less potent and stable compared to VY-3-135 .
- FASN-in-1: An inhibitor of fatty acid synthase, which also affects fatty acid metabolism but through a different pathway .
Uniqueness: This compound is unique due to its high specificity and potency towards ACSS2, without affecting other acetyl-coenzyme A synthetase family members like ACSS1 and ACSS3 . This specificity makes it a valuable tool in cancer research, particularly in the study of breast cancer .
Properties
IUPAC Name |
3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYOTKTDCLZHR-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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